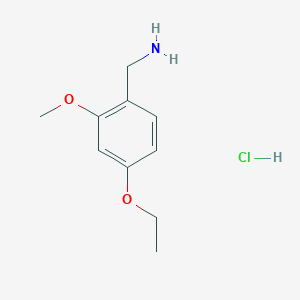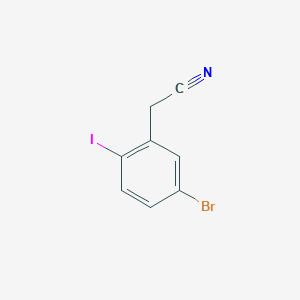
5-Bromo-2-iodophenylacetonitrile
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 5-Bromo-2-iodophenylacetonitrile is1S/C8H5BrIN/c9-8-2-1-7 (10)5-6 (8)3-4-11/h1-2,5H,3H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Bromo-2-iodophenylacetonitrile has a molecular weight of 321.94 . It is a solid at ambient temperature . More specific physical and chemical properties are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Application 1: α-glucosidase Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 5-Bromo-2-aryl benzimidazole derivatives, which can be synthesized from 5-Bromo-2-iodophenylacetonitrile, have been studied for their potential as α-glucosidase inhibitors . α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates, and inhibitors of this enzyme are used in the treatment of type 2 diabetes .
- Methods of Application or Experimental Procedures : The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out, and the synthetic compounds were characterized by different spectroscopic techniques . Molecular docking was also performed on selected compounds to understand the molecular interaction of molecules with the active site of the enzyme .
- Results or Outcomes : Twenty-three compounds out of twenty-five showed excellent to moderate α-glucosidase inhibitory activities in the range of IC50=12.4–103.2 μM . Especially, compound 17 (IC50=8.34±0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50=38.25±0.12 μM) .
Application 2: Synthesis of 2?-aminobiphen-2-ylacetonitrile
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Iodophenylacetonitrile, which is structurally similar to 5-Bromo-2-iodophenylacetonitrile, can be used in the preparation of 2?-aminobiphen-2-ylacetonitrile .
- Methods of Application or Experimental Procedures : The specific synthetic procedures are not detailed in the source, but typically involve nucleophilic aromatic substitution reactions .
- Results or Outcomes : The synthesis results in the formation of 2?-aminobiphen-2-ylacetonitrile .
Application 3: Synthesis of ethyl (2-iodophenyl)iminoacetate hydrochloride
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Iodophenylacetonitrile can also be used in the preparation of ethyl (2-iodophenyl)iminoacetate hydrochloride .
- Methods of Application or Experimental Procedures : The specific synthetic procedures are not detailed in the source, but typically involve nucleophilic aromatic substitution reactions .
- Results or Outcomes : The synthesis results in the formation of ethyl (2-iodophenyl)iminoacetate hydrochloride .
Application 4: Synthesis of 3,4-disubstituted 2-naphthalenamines
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Iodophenylacetonitrile can be used in the preparation of 3,4-disubstituted 2-naphthalenamines .
- Methods of Application or Experimental Procedures : The specific synthetic procedures are not detailed in the source, but typically involve nucleophilic aromatic substitution reactions .
- Results or Outcomes : The synthesis results in the formation of 3,4-disubstituted 2-naphthalenamines .
Application 5: Synthesis of 2-Iodophenyl-2-methylpropanenitrile
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Iodophenylacetonitrile, which is structurally similar to 5-Bromo-2-iodophenylacetonitrile, can be used in the preparation of 2-Iodophenyl-2-methylpropanenitrile .
- Methods of Application or Experimental Procedures : The specific synthetic procedures are not detailed in the source, but typically involve nucleophilic aromatic substitution reactions .
- Results or Outcomes : The synthesis results in the formation of 2-Iodophenyl-2-methylpropanenitrile .
Application 6: Synthesis of 1-(2-Iodophenyl)cyclopropanecarbonitrile
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Iodophenylacetonitrile can also be used in the preparation of 1-(2-Iodophenyl)cyclopropanecarbonitrile .
- Methods of Application or Experimental Procedures : The specific synthetic procedures are not detailed in the source, but typically involve nucleophilic aromatic substitution reactions .
- Results or Outcomes : The synthesis results in the formation of 1-(2-Iodophenyl)cyclopropanecarbonitrile .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(5-bromo-2-iodophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFURERLTIRRYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodophenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)
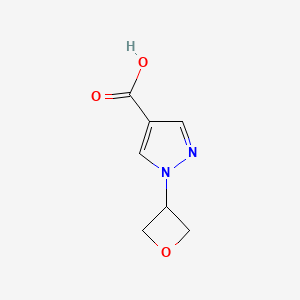

![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)


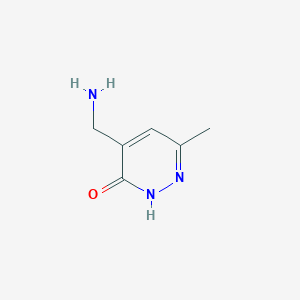
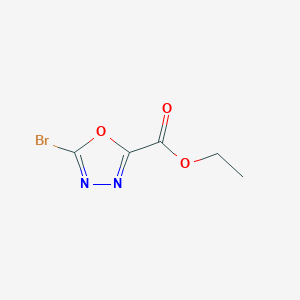
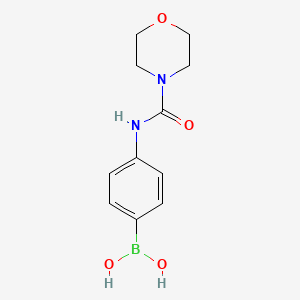

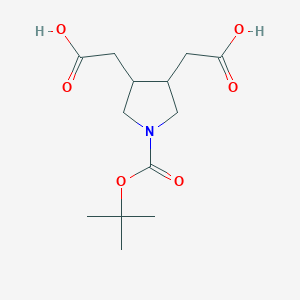
![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)
